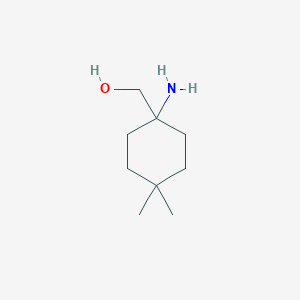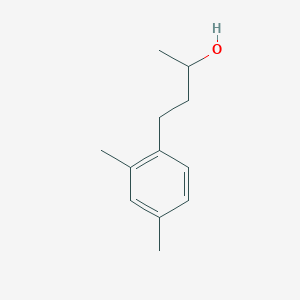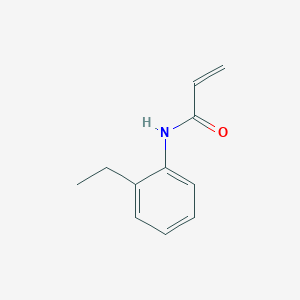![molecular formula C17H12F3N3O B13555084 1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea](/img/structure/B13555084.png)
1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea, commonly referred to as TQ-6, is a novel urea-based compound that exhibits significant biological activities. It belongs to the class of quinoline derivatives, which are widely studied for their therapeutic potential against various diseases, such as cancer, inflammation, and infectious diseases.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea involves several steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)quinoline-7-amine with phenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the trifluoromethyl group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea involves its interaction with specific molecular targets. The compound’s urea functionality allows it to form hydrogen bonds with target proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
In biological systems, this compound may inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines. It may also interfere with the replication of certain pathogens, contributing to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure but different substituents.
Quinacrine: Another antimalarial with a different substitution pattern on the quinoline ring.
Fluoroquinolones: A class of antibiotics that also contain a quinoline core but with different functional groups.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Eigenschaften
Molekularformel |
C17H12F3N3O |
|---|---|
Molekulargewicht |
331.29 g/mol |
IUPAC-Name |
1-phenyl-3-[3-(trifluoromethyl)quinolin-7-yl]urea |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)12-8-11-6-7-14(9-15(11)21-10-12)23-16(24)22-13-4-2-1-3-5-13/h1-10H,(H2,22,23,24) |
InChI-Schlüssel |
MUKIANILVVLQKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=NC=C(C=C3C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B13555001.png)
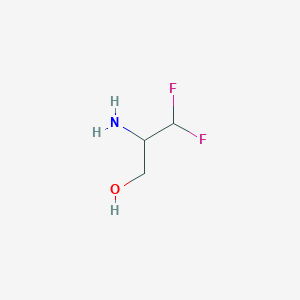

![1-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B13555017.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)
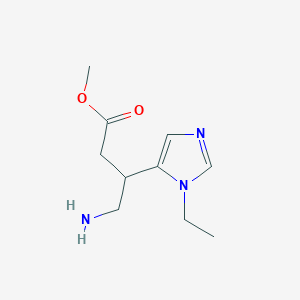
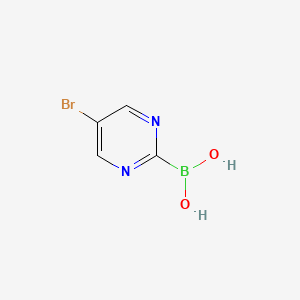
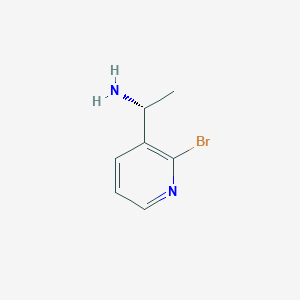
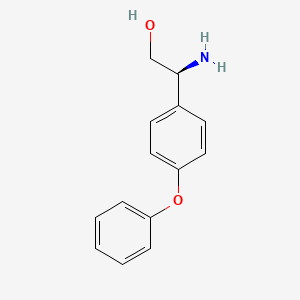
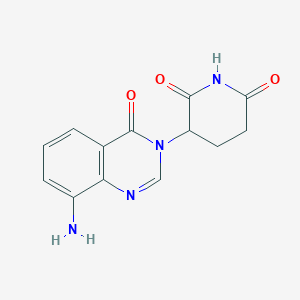
![1-[(3-Methylphenyl)carbamoyl]cyclopropane-1-carboxylicacid](/img/structure/B13555068.png)
